ダマレネジオールII

概要

説明

Synthesis Analysis

Dammarenediol II synthesis has been a subject of extensive research, particularly through metabolic engineering. For instance, in Pichia pastoris, a synthetic pathway was developed by introducing a dammarenediol-II synthase gene from Panax ginseng, leading to significant improvements in yield. Strategies such as enhancing the supply of precursors like 2,3-oxidosqualene and decreasing competitive consumption have been utilized to improve production levels significantly (Liu et al., 2015). Similar biosynthetic approaches have been applied in Escherichia coli, yielding two chassis for dammarenediol-II production (Li et al., 2016).

Molecular Structure Analysis

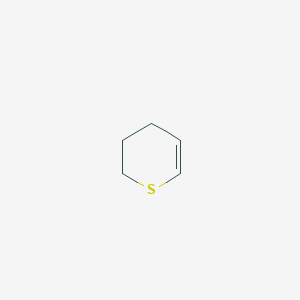

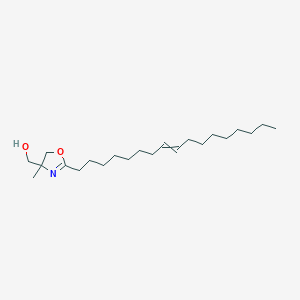

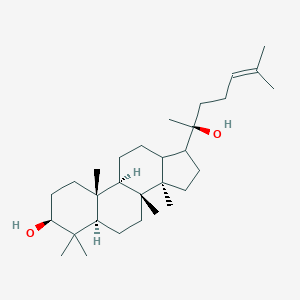

The molecular structure of dammarenediol II is characterized by its dammarane skeleton, which is a common backbone for many triterpenoids. The structural elucidation has been integral in understanding its biosynthetic conversion to other ginsenosides. Studies have cloned and expressed various genes to understand the enzyme-catalyzed transformations leading to dammarenediol II and subsequent products (Han et al., 2011).

Chemical Reactions and Properties

Dammarenediol II acts as a precursor in several key biosynthetic pathways. It undergoes enzymatic transformations such as hydroxylation and glycosylation, leading to the formation of various pharmacologically active ginsenosides. The conversion of dammarenediol II to protopanaxadiol by the CYP716A47 enzyme is one such critical reaction (Han et al., 2011).

科学的研究の応用

薬理学的性質

ダマレネジオールIIは、薬理学的に活性なトリテルペンの有望な候補です . これは、オタネニンジンに含まれる主要な生物活性化合物であるダマラン型 ginsenosides の核です . これらの化合物は、さまざまな薬理学的性質を示します .

植物における防御化合物

This compoundは、植物の防御化合物として機能します . これは、P. ニンジンの根に微量に存在します。これは、トリテルペンの生合成における中間生成物であるためです .

ginsenosides の生成

This compoundは、 ginsenosides の生合成における重要な中間体です . ginsenosides は、天然物のステロイド配糖体とトリテルペンサポニンのクラスです。それらは、ほぼ排他的に植物属 Panax (ニンジン) に見られ、さまざまな薬効を持っています。

光合成生産

遺伝子導入と培養条件の最適化により、クラミドモナス・レインハルディにおけるthis compoundの光合成生産を促進するための研究が行われています . このアプローチは、工業用微細藻類種の株開発を潜在的に拡大する可能性があります .

代謝工学

This compoundは、P. ニンジンの PgDDS、CYP450 酵素 (PgCYP716A47)、または/およびシロイヌナズナの NADPH-シトクロム P450 リダクターゼ遺伝子 (AtCPR) を導入することで、クラミドモナス・レインハルディで生産することができます。これらは、ダマラン型 ginsenosides の生成に関与しています . これは、代謝工学における大きな進歩です。

This compoundのグリコシル化

作用機序

Target of Action

Dammarenediol II primarily targets the biosynthesis of ginsenosides, a class of tetracyclic triterpene saponins . The compound interacts with the enzyme Dammarenediol II synthase (DDS), which is responsible for the cyclization of 2,3-oxidosqualene to produce Dammarenediol II . This interaction is crucial in the production of dammarane-type ginsenosides .

Mode of Action

Dammarenediol II synthase (DDS) cyclizes 2,3-oxidosqualene to produce Dammarenediol II . This interaction is the first step in the biosynthesis of ginsenosides . The production of Dammarenediol II in transgenic tobacco plants allows them to adopt a viral defense system .

Biochemical Pathways

The production of Dammarenediol II is part of the biosynthetic pathway of ginsenosides . Dammarenediol II is the direct precursor of protopanaxadiol (PPD), and it has two hydroxyls at C3 and C20 positions . The production of Dammarenediol II in transgenic tobacco stimulated the expression of tobacco pathogenesis-related genes under both virus-untreated and -treated conditions .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dammarenediol II is currently limited. It’s known that dammarenediol ii is a precursor in the biosynthesis of ginsenosides, which have various medicinal properties .

Result of Action

The production of Dammarenediol II results in the biosynthesis of ginsenosides, which are known for their pharmacological activities . In transgenic tobacco plants, the production of Dammarenediol II confers resistance to Tobacco mosaic virus (TMV) by inhibiting virus replication .

Action Environment

The production of Dammarenediol II can be influenced by environmental factors. For instance, in a study where Dammarenediol II was produced in Chlamydomonas reinhardtii, the titer of Dammarenediol II increased more than 13-fold to approximately 2.6 mg/L following the culture optimization in an opt2 medium supplemented with 1.5 mM methyl jasmonate under a light:dark regimen .

Safety and Hazards

将来の方向性

Recent advances in metabolic engineering of the yeasts species Saccharomyces cerevisiae and Yarrowia lipolytica for the synthesis of ginsenoside triterpenoids, namely, dammarenediol-II, protopanaxadiol, protopanaxatriol, compound K, ginsenoside Rh1, ginsenoside Rh2, ginsenoside Rg3, and ginsenoside F1 .

特性

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHQJXWYMZLQJY-TXNIMPHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14351-29-2 | |

| Record name | Dammarenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14351-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)